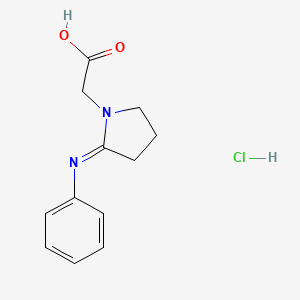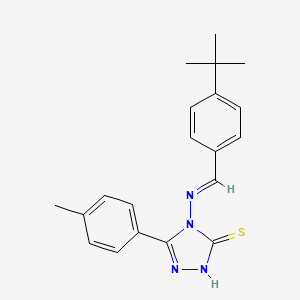
2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,3-二苯基-1H-吡唑-4-基亚甲基)-氨基)-乙醇是一种化学化合物,其结构特点是吡唑环被苯基取代,并连接着一个乙醇胺部分。
准备方法
合成路线和反应条件
2-((1,3-二苯基-1H-吡唑-4-基亚甲基)-氨基)-乙醇的合成通常涉及1,3-二苯基-1H-吡唑-4-甲醛与乙醇胺的缩合反应。该反应通常在合适的催化剂(如酸或碱)存在下,在回流条件下进行。然后,使用重结晶或色谱等标准技术对反应混合物进行纯化,以获得所需产物。
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记录,但一般方法将涉及实验室合成的规模化。这将包括优化反应条件,如温度、压力和催化剂浓度,以最大限度地提高产率和纯度。工业生产也可能涉及连续流动工艺,以提高效率和可扩展性。
化学反应分析
反应类型
2-((1,3-二苯基-1H-吡唑-4-基亚甲基)-氨基)-乙醇可以发生多种化学反应,包括:
氧化: 乙醇胺部分可以被氧化成相应的醛或羧酸。
还原: 该化合物可以被还原成具有不同官能团的衍生物。
取代: 苯基和吡唑环可以参与亲电和亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 通常使用卤素(如溴、氯)和亲核试剂(如胺、硫醇)等试剂。
主要产物
由这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成醛或酸,而取代反应可以将各种官能团引入苯环或吡唑环。
科学研究应用
2-((1,3-二苯基-1H-吡唑-4-基亚甲基)-氨基)-乙醇在科学研究中有多种应用:
化学: 它被用作合成更复杂分子和材料的构建块。
生物学: 该化合物被研究用于其潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行的研究探索它作为治疗各种疾病的治疗剂的潜力。
工业: 它可用于开发具有特定特性的新材料,如聚合物和涂料。
作用机制
2-((1,3-二苯基-1H-吡唑-4-基亚甲基)-氨基)-乙醇的作用机制涉及它与生物系统中的分子靶标的相互作用。该化合物可以与特定的酶或受体结合,调节它们的活性,并导致各种生物效应。确切的途径和靶标取决于特定的应用,并且是正在进行的研究的主题。
相似化合物的比较
类似化合物
1,3-二苯基-1H-吡唑-4-甲醛: 2-((1,3-二苯基-1H-吡唑-4-基亚甲基)-氨基)-乙醇合成的前体。
乙醇胺: 合成中使用的另一种前体。
2-((1,3-二苯基-1H-吡唑-4-基亚甲基)-氨基)-乙酸: 一种结构类似但具有不同官能团的化合物。
独特性
2-((1,3-二苯基-1H-吡唑-4-基亚甲基)-氨基)-乙醇因其吡唑环与苯基取代和乙醇胺部分的组合而独一无二。这种结构赋予了它独特的化学和生物学特性,使其与其他类似化合物区分开来。
属性
分子式 |
C18H17N3O |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
2-[(1,3-diphenylpyrazol-4-yl)methylideneamino]ethanol |
InChI |
InChI=1S/C18H17N3O/c22-12-11-19-13-16-14-21(17-9-5-2-6-10-17)20-18(16)15-7-3-1-4-8-15/h1-10,13-14,22H,11-12H2 |
InChI 键 |
QSIPHPLGPPTIRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NCCO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11995408.png)
![Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995416.png)
![(2Z)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11995418.png)
![3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea](/img/structure/B11995424.png)
![3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11995430.png)
![(4-Chlorophenyl)[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11995432.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995453.png)
![N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide](/img/structure/B11995461.png)
![3-Iodo-N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline](/img/structure/B11995462.png)


